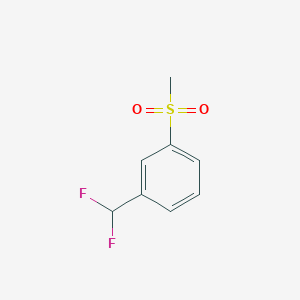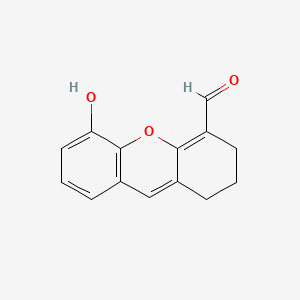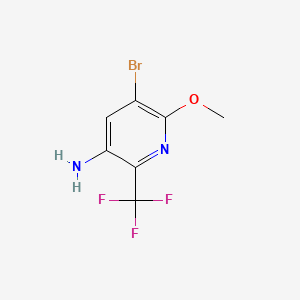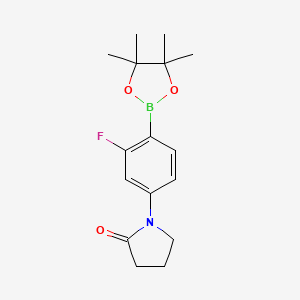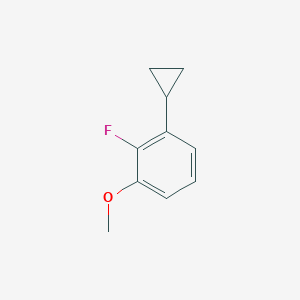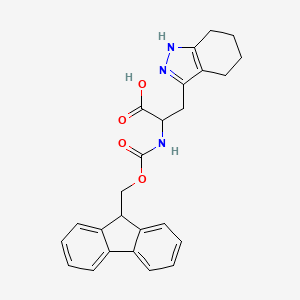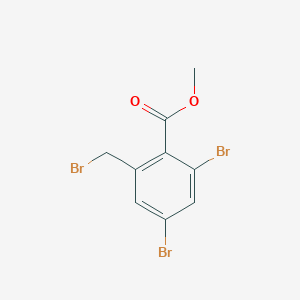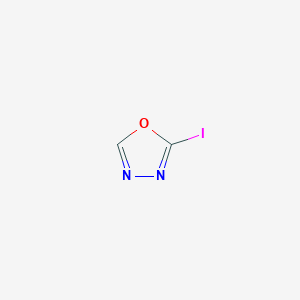![molecular formula C28H23N B15336420 10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is a complex organic compound with a unique spiro structure. This compound is characterized by its rigid and stable molecular framework, which makes it an interesting subject for various scientific studies. The spiro configuration involves two cyclic structures connected through a single atom, providing distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] typically involves the condensation of acridine and anthracene derivatives under specific conditions. One common method includes the use of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the acridine and anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
Applications De Recherche Scientifique
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, its spiro structure contributes to its stability and efficiency as a host material in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Another spiro compound with similar structural features but different electronic properties.
Spiro[fluorene-9,9’-xanthene]: Shares the spiro configuration but has different chemical reactivity and applications.
Uniqueness
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is unique due to its combination of acridine and anthracene moieties, providing a balance of rigidity and electronic properties that are advantageous in various applications.
Propriétés
Formule moléculaire |
C28H23N |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
9',9'-dimethylspiro[10H-acridine-9,10'-anthracene] |
InChI |
InChI=1S/C28H23N/c1-27(2)19-11-3-5-13-21(19)28(22-14-6-4-12-20(22)27)23-15-7-9-17-25(23)29-26-18-10-8-16-24(26)28/h3-18,29H,1-2H3 |
Clé InChI |
NUVQNVZRRXKABN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3(C4=CC=CC=C41)C5=CC=CC=C5NC6=CC=CC=C36)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


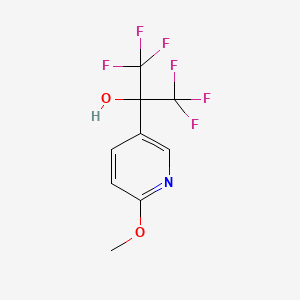

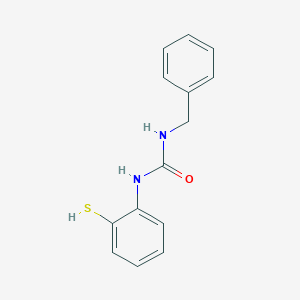

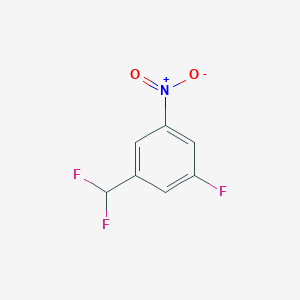
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
